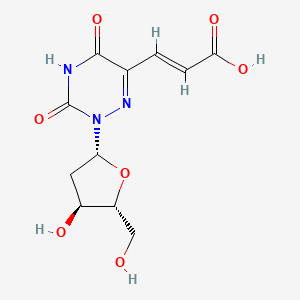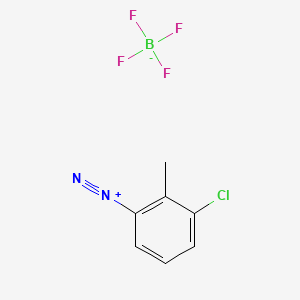
3-Chloro-2-methylbenzenediazonium tetrafluoroborate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-2-methylbenzenediazonium tetrafluoroborate is a chemical compound with the molecular formula C7H6BClF4N2. It is a diazonium salt, which is a class of organic compounds that contain a diazonium group (R-N2+). This compound is known for its applications in various chemical reactions and its role as an intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-methylbenzenediazonium tetrafluoroborate typically involves the diazotization of 3-chloro-2-methylaniline. The process includes the following steps:
Diazotization: 3-Chloro-2-methylaniline is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) at low temperatures (0-5°C). This reaction forms the diazonium salt.
Precipitation: The resulting diazonium salt is then precipitated by adding tetrafluoroboric acid (HBF4), leading to the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous-flow reactors can enhance the efficiency and safety of the diazotization process .
化学反応の分析
Types of Reactions
3-Chloro-2-methylbenzenediazonium tetrafluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, and cyanides.
Coupling Reactions: It can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include potassium iodide (KI), copper(I) chloride (CuCl), and sodium hydroxide (NaOH). These reactions are typically carried out at low temperatures to maintain the stability of the diazonium salt.
Coupling Reactions: Phenols and aromatic amines are used as coupling partners in the presence of a base, such as sodium acetate (NaOAc).
Reduction Reactions: Reducing agents like sodium sulfite (Na2SO3) or stannous chloride (SnCl2) are used under mild conditions.
Major Products
Substitution Reactions: Products include 3-chloro-2-methylbenzene derivatives with different substituents.
Coupling Reactions: Azo compounds with various functional groups.
Reduction Reactions: 3-Chloro-2-methylaniline.
科学的研究の応用
3-Chloro-2-methylbenzenediazonium tetrafluoroborate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Material Science: It is employed in the preparation of advanced materials, such as polymers and nanomaterials.
Biological Studies: It is used in the modification of biomolecules for studying biological processes.
Medicinal Chemistry: It serves as a precursor for the synthesis of bioactive compounds with potential therapeutic applications
作用機序
The mechanism of action of 3-Chloro-2-methylbenzenediazonium tetrafluoroborate involves the formation of reactive intermediates, such as aryl radicals or cations, during its chemical reactions. These intermediates can undergo various transformations, leading to the formation of new chemical bonds. The diazonium group is highly reactive and can be easily replaced by other nucleophiles, making it a versatile intermediate in organic synthesis .
類似化合物との比較
Similar Compounds
- 3-Chlorobenzenediazonium tetrafluoroborate
- 2-Methylbenzenediazonium tetrafluoroborate
- 4-Chloro-2-methylbenzenediazonium tetrafluoroborate
Uniqueness
3-Chloro-2-methylbenzenediazonium tetrafluoroborate is unique due to the presence of both a chloro and a methyl group on the benzene ring. This combination of substituents influences its reactivity and the types of reactions it can undergo. The chloro group is an electron-withdrawing group, while the methyl group is an electron-donating group, creating a unique electronic environment that affects the stability and reactivity of the diazonium salt .
特性
CAS番号 |
446-55-9 |
|---|---|
分子式 |
C7H6BClF4N2 |
分子量 |
240.39 g/mol |
IUPAC名 |
3-chloro-2-methylbenzenediazonium;tetrafluoroborate |
InChI |
InChI=1S/C7H6ClN2.BF4/c1-5-6(8)3-2-4-7(5)10-9;2-1(3,4)5/h2-4H,1H3;/q+1;-1 |
InChIキー |
FGDIXZONYONKRC-UHFFFAOYSA-N |
正規SMILES |
[B-](F)(F)(F)F.CC1=C(C=CC=C1Cl)[N+]#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




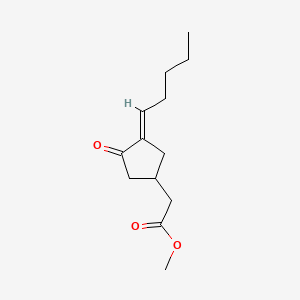
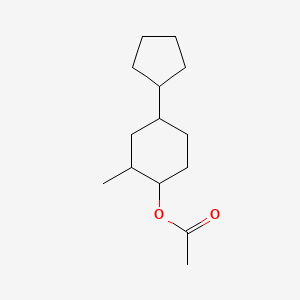
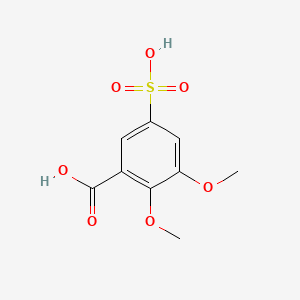
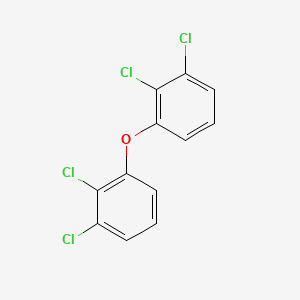
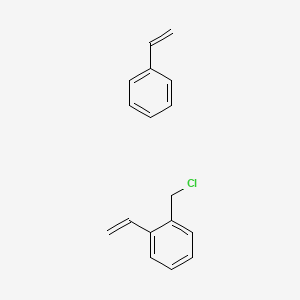
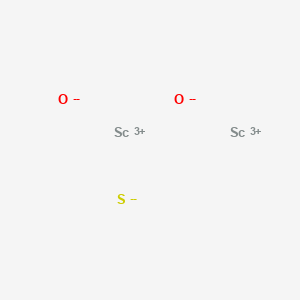
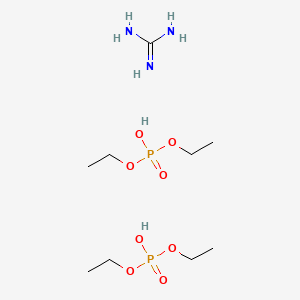


![2-[2-(1-piperidinyl)ethyl]-1,2-benzisothiazol-3(2H)-one](/img/structure/B12665351.png)
